Technical Guide: Structure & Properties of 3-Azaspiro[5.6]dodecane-2,4-dione
Technical Guide: Structure & Properties of 3-Azaspiro[5.6]dodecane-2,4-dione
[1]
Executive Summary
3-Azaspiro[5.6]dodecane-2,4-dione (CAS: 1078-89-3) is a spirocyclic imide scaffold characterized by the fusion of a seven-membered cycloheptane ring and a six-membered glutarimide ring at a single quaternary carbon.[1] This compound represents a critical structural motif in medicinal chemistry, particularly in the design of anticonvulsants, anxiolytics, and ion channel modulators.
Unlike its smaller analogs (e.g., the cyclopentyl-fused [4.4] or cyclohexyl-fused [5.5] systems), the [5.6]dodecane derivative introduces significant lipophilicity and conformational flexibility via the cycloheptane moiety. These properties modulate blood-brain barrier (BBB) permeability and receptor binding affinity, making it a valuable "lead-hopping" candidate for optimizing central nervous system (CNS) drugs.[1]
| Key Parameter | Specification |
| IUPAC Name | 3-azaspiro[5.6]dodecane-2,4-dione |
| CAS Registry Number | 1078-89-3 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Core Scaffold | Glutarimide spiro-fused to Cycloheptane |
| Primary Application | Anticonvulsant screening, CNS drug intermediate |
Structural Anatomy & Conformational Analysis
The molecule is defined by the spiro-fusion of two chemically distinct rings.[1] Understanding the spatial arrangement of these rings is essential for predicting biological interaction.[1]
The Spiro Junction
The central spiro carbon (C6 in the heterocycle numbering) serves as the orthogonal anchor.[1] The two rings lie in perpendicular planes, creating a rigid "T-shaped" or "twisted" core that prevents metabolic flattening and enhances selectivity for 3D protein pockets.[1]
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Ring A (Heterocycle): A 3-azapiperidine-2,4-dione (glutarimide) ring.[1] It typically adopts a distorted chair or twist-boat conformation to accommodate the planarity of the imide bond (–C(=O)–NH–C(=O)–).
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Ring B (Carbocycle): A cycloheptane ring.[1] Unlike the stable chair of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.[1] This "floppiness" allows the hydrophobic bulk to adapt to receptor sites, potentially increasing binding affinity compared to rigid analogs.
Electronic Properties
The imide functionality (–CO–NH–CO–) is acidic (pKa
Structural Visualization
The following diagram illustrates the connectivity and the orthogonal spiro-fusion.
Caption: Connectivity map of 3-azaspiro[5.6]dodecane-2,4-dione showing the central spiro junction linking the polar imide ring with the lipophilic cycloheptane ring.
Synthetic Pathways[1]
The synthesis of 3-azaspiro[5.6]dodecane-2,4-dione typically follows the Guareschi-Thorpe condensation or a modified anhydride cyclization.[1] These methods ensure the formation of the quaternary spiro center.
Route A: Guareschi-Thorpe Condensation
This is the industrial standard for generating spiro-glutarimides.[1] It involves the condensation of a cyclic ketone with ethyl cyanoacetate in the presence of ammonia or a base.
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Reagents: Cycloheptanone, Ethyl cyanoacetate, Ammonia (gas or ethanolic).
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Mechanism:
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Advantages: High yield, scalable, builds the ring system in one pot (or two distinct steps for higher purity).
Route B: Anhydride Imidization
Alternatively, the 1,1-cycloheptanediacetic acid can be converted to the anhydride and then the imide.
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Precursor Synthesis: 1,1-Cycloheptanediacetic acid is prepared via alkylation of malonate esters with cycloheptanone.[1]
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Cyclization:
Synthetic Workflow Diagram[1]
Caption: Primary synthetic routes for 3-azaspiro[5.6]dodecane-2,4-dione via Guareschi-Thorpe condensation or Acid/Urea fusion.
Physicochemical & Pharmacological Profile[1][2][3][4]
Physicochemical Properties
The cycloheptane ring imparts specific properties distinct from the common cyclohexane analogs (e.g., gabapentin lactam).
| Property | Value / Prediction | Implication |
| LogP (Lipophilicity) | ~1.8 - 2.2 | Higher than [5.5] analog; enhanced BBB penetration.[1] |
| H-Bond Donors | 1 (Imide NH) | Critical for receptor binding; site for derivatization.[1] |
| H-Bond Acceptors | 2 (Carbonyls) | Interaction with backbone amides in target proteins.[1] |
| Melting Point | ~150–160 °C (Est.)[1] | Crystalline solid; stable at room temperature.[1] |
| Solubility | Low in water; Soluble in DMSO, EtOH | Formulation requires co-solvents or lipid carriers. |
Pharmacological Applications
This scaffold is primarily explored in neuropharmacology .[1]
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Anticonvulsant Activity:
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Mechanism: Spiro-glutarimides act as bioisosteres of barbiturates and succinimides.[1] They modulate voltage-gated ion channels (Sodium/Calcium) and may potentiate GABAergic transmission.[1]
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SAR Insight: The size of the lipophilic spiro-ring correlates with potency.[1] While cyclopentyl ([4.4]) rings are often optimal for specific binding, the cycloheptyl ([5.6]) ring increases lipophilicity, altering the pharmacokinetic profile (distribution volume).
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Reference: Obniska et al. demonstrated that N-substituted derivatives of spiro-glutarimides exhibit significant anti-seizure activity in maximal electroshock (MES) models.[1]
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Anticancer Potential:
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Derivatives of spiro-glutarimides have shown cytotoxicity against specific tumor lines (e.g., HeLa, MCF-7) by interfering with cellular replication machinery, likely due to their structural similarity to nucleotide bases.
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Characterization Protocols
To validate the synthesis of 3-azaspiro[5.6]dodecane-2,4-dione, the following analytical signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)[1][5][6][7][8]
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¹H NMR (DMSO-d₆):
- 10.5–11.0 ppm (s, 1H): Broad singlet for the Imide NH .
- 2.4–2.6 ppm (s, 4H): Singlet (or tight multiplet) for the glutarimide CH₂ groups (C1/C5) flanking the carbonyls.
- 1.4–1.7 ppm (m, 12H): Complex multiplets corresponding to the cycloheptane ring protons . The 7-membered ring protons will appear as overlapping signals due to rapid conformational flipping.[1]
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¹³C NMR:
Infrared Spectroscopy (IR)[1][7]
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3200–3100 cm⁻¹: N-H stretch (broad).
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1720 & 1690 cm⁻¹: Characteristic doublet for cyclic imide carbonyls (symmetric and asymmetric stretching).[1]
Mass Spectrometry (MS)[1][7]
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Molecular Ion: [M+H]⁺ = 196.13 m/z.[1]
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Fragmentation: Loss of the cycloheptane ring or cleavage of the imide bond (loss of HNCO) are common fragmentation pathways.
References
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Sigma-Aldrich. 3-Azaspiro[5.6]dodecane-2,4-dione Product Sheet (CAS 1078-89-3).[1][2]Link
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Obniska, J., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones.[1][3][4] PubMed.[1] Link
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Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new N-phenylamino derivatives of 3-azaspiro[4.5]decane-2,4-dione.[1] European Journal of Medicinal Chemistry.[1]
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PubChem. Compound Summary: 3-Azaspiro[5.5]undecane-2,4-dione (Analog Reference).[1]Link
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Guareschi, I. (1896).[1] Sulla sintesi di composti piridinici.[1][5][6][7] Mem.[1][5][8][9] Reale Accad. Sci. Torino. (Historical Reference for Synthesis Method).
Sources
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- 2. 3-azaspiro[5.6]dodecane-2,4-dione | 1078-89-3 [sigmaaldrich.com]
- 3. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
